molecular formula C8H12N2S B1442960 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine CAS No. 1225632-62-1

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine

Cat. No.: B1442960
CAS No.: 1225632-62-1
M. Wt: 168.26 g/mol
InChI Key: SUBNTGXHPLIXMA-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine is a chemical compound with the molecular formula C₈H₁₂N₂S and a molecular weight of 168.26 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a cyclopropyl group attached to the thiazole ring adds to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine typically involves the reaction of cyclopropylamine with thiazole derivatives under controlled conditions. One common method includes the use of cyclopropylamine and 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

1-(2-cyclopropyl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5(9)7-4-11-8(10-7)6-2-3-6/h4-6H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBNTGXHPLIXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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